Cas no 2445793-47-3 (6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride)

6-Methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a naphthyridine core substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 4-position, presented as its hydrochloride salt. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The hydrochloride form enhances solubility and stability, facilitating handling and storage. The compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. Its rigid aromatic framework and functional groups allow for further derivatization, making it valuable for research in medicinal chemistry and material science. High purity and consistent quality ensure reliable performance in synthetic workflows.
6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride structure
2445793-47-3 structure
Product name:6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride
CAS No:2445793-47-3
MF:C10H9ClN2O2
MW:224.643661260605
MDL:MFCD32692056
CID:5670950
PubChem ID:155821309

6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-26872468
    • 6-Methyl-1,8-naphthyridine-4-carboxylic acid;hydrochloride
    • 2445793-47-3
    • 6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride
    • MDL: MFCD32692056
    • Inchi: 1S/C10H8N2O2.ClH/c1-6-4-8-7(10(13)14)2-3-11-9(8)12-5-6;/h2-5H,1H3,(H,13,14);1H
    • InChI Key: MLWYIFKCKNXNDT-UHFFFAOYSA-N
    • SMILES: Cl.OC(C1=CC=NC2C1=CC(C)=CN=2)=O

Computed Properties

  • Exact Mass: 224.0352552g/mol
  • Monoisotopic Mass: 224.0352552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 232
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.1Ų

6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26872468-0.1g
6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride
2445793-47-3 95.0%
0.1g
$466.0 2025-03-20
Enamine
EN300-26872468-0.25g
6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride
2445793-47-3 95.0%
0.25g
$666.0 2025-03-20
Enamine
EN300-26872468-0.05g
6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride
2445793-47-3 95.0%
0.05g
$312.0 2025-03-20
Enamine
EN300-26872468-5.0g
6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride
2445793-47-3 95.0%
5.0g
$3894.0 2025-03-20
Enamine
EN300-26872468-5g
6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride
2445793-47-3 95%
5g
$3894.0 2023-09-11
Aaron
AR028VYI-250mg
6-methyl-1,8-naphthyridine-4-carboxylicacidhydrochloride
2445793-47-3 95%
250mg
$941.00 2025-02-17
Aaron
AR028VYI-100mg
6-methyl-1,8-naphthyridine-4-carboxylicacidhydrochloride
2445793-47-3 95%
100mg
$666.00 2025-02-17
Aaron
AR028VYI-500mg
6-methyl-1,8-naphthyridine-4-carboxylicacidhydrochloride
2445793-47-3 95%
500mg
$1464.00 2025-02-17
Aaron
AR028VYI-1g
6-methyl-1,8-naphthyridine-4-carboxylicacidhydrochloride
2445793-47-3 95%
1g
$1872.00 2025-02-17
1PlusChem
1P028VQ6-1g
6-methyl-1,8-naphthyridine-4-carboxylicacidhydrochloride
2445793-47-3 95%
1g
$1722.00 2024-05-21

Additional information on 6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride

Introduction to 6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride (CAS No. 2445793-47-3)

6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride (CAS No. 2445793-47-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The structure of 6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride features a naphthyridine core with a methyl group at the 6-position and a carboxylic acid moiety at the 4-position. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.

Recent studies have highlighted the potential therapeutic applications of 6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.

In addition to its antitumor properties, 6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride has shown promise in treating inflammatory diseases. A preclinical study conducted by researchers at the University of California found that this compound effectively reduces inflammation in animal models of arthritis. The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The pharmacokinetic profile of 6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride has also been extensively studied. It has been shown to have good oral bioavailability and a favorable pharmacokinetic profile, making it an attractive candidate for further development as an oral medication. Preclinical studies have demonstrated that it is well-tolerated at therapeutic doses with minimal side effects.

The synthesis of 6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride involves several steps, including the formation of the naphthyridine core and subsequent functionalization. A recent publication in Organic Letters described an efficient synthetic route that utilizes palladium-catalyzed cross-coupling reactions to introduce the methyl group at the 6-position and the carboxylic acid moiety at the 4-position. This method provides high yields and purity, making it suitable for large-scale production.

In terms of safety and regulatory considerations, 6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride has undergone extensive toxicological evaluation. Preclinical studies have shown that it is non-toxic at therapeutic doses and does not exhibit mutagenic or carcinogenic properties. These findings support its potential for further clinical development.

The future prospects for 6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various diseases. Preliminary results from Phase I trials have been encouraging, with patients showing significant improvements in disease symptoms with minimal adverse effects.

In conclusion, 6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride (CAS No. 2445793-47-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.